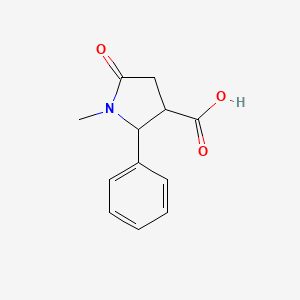

1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKGDEDCXQCCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508481 | |

| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461045-28-3 | |

| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Foreword: The Significance of the Pyrrolidinone Core

The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry and drug development.[1] Its rigid, cyclic framework serves as a versatile template for the synthesis of conformationally constrained amino acid analogs and peptidomimetics.[2] These structures are of significant interest due to their potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of substituents at various positions of the pyrrolidinone ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets. This guide focuses on a specific derivative, 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, providing a comprehensive overview of its synthesis and detailed characterization for researchers and professionals in the field.

Part 1: Strategic Synthesis of the Target Compound

While a direct, one-pot synthesis for this compound is not extensively documented, a logical and robust synthetic strategy can be devised based on established methodologies for analogous compounds. The proposed pathway involves a two-step process: first, the construction of the 2-phenyl-5-oxopyrrolidine-3-carboxylic acid core, followed by the selective N-methylation of the lactam nitrogen.

Step 1: Synthesis of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid

The foundational reaction for creating the 5-oxopyrrolidine-3-carboxylic acid core often involves the reaction of a primary amine with itaconic acid.[4] This aza-Michael addition followed by cyclization is a common and effective method.[5] To introduce the 2-phenyl substituent, a plausible approach is the reaction of benzaldehyde with diethyl malonate to form a Michael acceptor, which then reacts with an amine and subsequently cyclizes. A well-established route involves the reaction of diethyl 2-benzylidenemalonate with a source of ammonia, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid

-

Preparation of Diethyl 2-benzylidenemalonate: In a round-bottom flask, combine benzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a catalytic amount of piperidine in a suitable solvent such as ethanol. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

-

Michael Addition and Cyclization: Dissolve the purified diethyl 2-benzylidenemalonate in an excess of ethanolic ammonia and stir at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction should be monitored by TLC.

-

Hydrolysis and Decarboxylation: After the Michael addition is complete, the solvent is evaporated. The resulting intermediate is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for 8-12 hours. This step hydrolyzes the ester groups and promotes decarboxylation to yield the desired 5-oxo-2-phenylpyrrolidine-3-carboxylic acid.

-

Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.

Step 2: N-Methylation of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid

The final step is the methylation of the nitrogen atom of the pyrrolidinone ring. This can be achieved using a variety of methylating agents in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-oxo-2-phenylpyrrolidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 2.2 equivalents to deprotonate both the carboxylic acid and the lactam nitrogen), portion-wise, and stir the mixture for 1 hour at 0 °C.

-

Methylation: To the resulting solution, add methyl iodide (CH₃I, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. Extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous structures, the following proton signals are expected:[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| CH (C2) | ~ 4.5 - 4.8 | Doublet or Doublet of Doublets | 1H |

| CH (C3) | ~ 3.3 - 3.6 | Multiplet | 1H |

| CH₂ (C4) | ~ 2.6 - 2.9 | Multiplet | 2H |

| N-CH₃ | ~ 2.8 - 3.0 | Singlet | 3H |

| COOH | > 10.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts for the carbon atoms are:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 173 - 176 |

| C=O (Lactam) | ~ 175 - 178 |

| Phenyl-C (quaternary) | ~ 135 - 140 |

| Phenyl-CH | ~ 125 - 130 |

| CH (C2) | ~ 60 - 65 |

| CH (C3) | ~ 40 - 45 |

| CH₂ (C4) | ~ 30 - 35 |

| N-CH₃ | ~ 28 - 32 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are:

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium |

| C=O (Lactam) | 1680 - 1720 | Strong, Sharp |

| C=O (Carboxylic Acid) | 1700 - 1740 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: The two carbonyl stretching frequencies may overlap. The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[6] The C=O stretch of the five-membered lactam ring is expected at a characteristic frequency.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected Molecular Ion [M+H]⁺: For C₁₂H₁₃NO₃, the calculated m/z is 220.0917. The experimentally determined value should be within a few ppm of this.

-

Fragmentation Pattern: The fragmentation of pyrrolidine-containing compounds can be complex.[8] Common fragmentation pathways may include the loss of the carboxylic acid group (-45 Da), loss of the methyl group (-15 Da), and cleavage of the pyrrolidinone ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. Due to the polar and acidic nature of the molecule, a reversed-phase method with a polar-embedded or aqueous C18 column is recommended.[9]

Exemplary HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

The purity is determined by the area percentage of the main peak in the chromatogram.

Visualization of the Characterization Workflow

Caption: A typical workflow for compound characterization.

Conclusion and Future Directions

This guide has outlined a plausible synthetic route and a comprehensive characterization protocol for this compound. The successful synthesis and purification of this compound, confirmed by the described analytical techniques, will provide a valuable building block for further research. The presence of the chiral center at C2 suggests that stereoselective synthesis could be an important future direction. Furthermore, the carboxylic acid moiety serves as a handle for further derivatization, enabling the creation of a library of related compounds for biological screening. The exploration of the biological activities of these novel chemical entities could lead to the discovery of new therapeutic agents.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). ResearchGate. [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. (2018). LCGC International. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University. [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

-

Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O.cntdot.BF3. (2002). ACS Publications. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). MDPI. [Link]

-

N-methyl-2-pyrrolidone. PubChem. [Link]

-

Pyroglutamic acid: Throwing light on a lightly studied metabolite. (2025). ResearchGate. [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. [Link]

-

HPLC-MS/MS of Highly Polar Compounds. (2010). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2018). ResearchGate. [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

-

Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. (2005). PubMed. [Link]

-

FTIR study of five complex ?-lactam molecules. (2025). ResearchGate. [Link]

-

N-Methylpyrrolidone. ATB. [Link]

-

Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2006). SpringerLink. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. [Link]

-

Pyroglutamic acid. Wikipedia. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ResearchGate. [Link]

-

Analysis of endogenous pyrrolidine levels by mass fragmentography. (1982). PubMed. [Link]

- 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.

-

NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. Semantic Scholar. [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Synthesis of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid Derivatives

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The specific substitution pattern of 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid derivatives offers a unique combination of a lipophilic phenyl group at the C2 position, a polar carboxylic acid (or its derivative) at C3, and a methyl group on the nitrogen atom, which can influence solubility, metabolic stability, and target engagement.

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target scaffold reveals several potential strategies. The core challenge lies in the stereocontrolled construction of the disubstituted pyrrolidinone ring. A highly effective and convergent approach involves the formation of a γ-nitro ester intermediate, followed by a reductive cyclization to form the lactam ring. This strategy offers excellent control over the relative stereochemistry of the C2 and C3 substituents.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Experimental Protocols

The proposed synthetic route is a multi-step process that begins with readily available starting materials.

Step 1: Synthesis of Diethyl Benzylidene Malonate

The first step involves the Knoevenagel condensation of benzaldehyde with diethyl malonate. This reaction is typically catalyzed by a weak base, such as piperidine or a mixture of piperidine and acetic acid, to afford the α,β-unsaturated diester.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq.), diethyl malonate (1.1 eq.), and toluene (2 mL per mmol of benzaldehyde).

-

Add piperidine (0.1 eq.) and glacial acetic acid (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Michael Addition of Nitromethane

The diethyl benzylidene malonate is then subjected to a Michael addition with nitromethane.[3][4] This reaction creates the crucial C-C bond and introduces the nitro group that will be later reduced to form the lactam. A variety of bases can be used to catalyze this reaction, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) being a common and effective choice.

Protocol:

-

Dissolve diethyl benzylidene malonate (1.0 eq.) in nitromethane (used as both reactant and solvent).

-

Cool the solution to 0 °C in an ice bath.

-

Add DBU (0.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a dilute HCl solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude γ-nitro diester can be purified by column chromatography.

Step 3: Reductive Cyclization to form the Pyrrolidinone Ring

The key step in the synthesis is the reductive cyclization of the γ-nitro diester to form the 5-oxo-2-phenylpyrrolidine-3-carboxylic acid ethyl ester.[5] This transformation is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with one of the ester groups to form the lactam.

Caption: Reductive cyclization workflow.

Protocol:

-

Dissolve the γ-nitro diester (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (10% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-oxo-2-phenylpyrrolidine-3-carboxylate. This product can be purified by column chromatography or recrystallization.

Step 4: N-Methylation

The secondary amine of the lactam can be methylated using a variety of standard procedures. A common method involves deprotonation with a strong base like sodium hydride (NaH) followed by quenching with an electrophilic methyl source such as methyl iodide.

Protocol:

-

Dissolve ethyl 5-oxo-2-phenylpyrrolidine-3-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate by column chromatography.

Step 5: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol.

Protocol:

-

Dissolve the ethyl 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Derivatization of the Carboxylic Acid

The synthesized carboxylic acid is a versatile intermediate for the preparation of a wide range of derivatives.

Esterification

The carboxylic acid can be easily converted to its methyl ester, for example, by treatment with methanol in the presence of a catalyst like boron trifluoride etherate or sulfuric acid.[6][7]

Protocol for Methyl Ester Synthesis:

-

To a solution of this compound (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.[7]

-

Reflux the solution for 8 hours.[6]

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the methyl ester.

Amide Formation

Standard peptide coupling reagents such as HATU, HOBt/EDC, or the conversion to an acid chloride followed by reaction with an amine can be employed to synthesize a library of amides.

Data Summary

| Compound | Synthetic Step | Key Reagents | Typical Yield |

| Diethyl Benzylidene Malonate | Knoevenagel Condensation | Benzaldehyde, Diethyl Malonate, Piperidine/AcOH | >90% |

| Diethyl 2-(1-Nitro-2-phenylethyl)malonate | Michael Addition | Nitromethane, DBU | 70-85% |

| Ethyl 5-oxo-2-phenylpyrrolidine-3-carboxylate | Reductive Cyclization | H₂, Pd/C | 60-80% |

| Ethyl 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate | N-Methylation | NaH, Methyl Iodide | 75-90% |

| This compound | Hydrolysis | LiOH or NaOH | >90% |

| Methyl 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate | Esterification | Methanol, H₂SO₄ or BF₃·OEt₂ | ~85% |

Conclusion

The synthesis of this compound and its derivatives can be achieved through a robust and logical multi-step sequence. The strategy outlined in this guide, centered around a key Michael addition and reductive cyclization, provides a reliable pathway to this valuable scaffold. The protocols described herein are based on established chemical transformations and offer a solid foundation for researchers to build upon in their pursuit of novel, biologically active molecules. Careful optimization of reaction conditions and purification procedures will be essential to ensure high yields and purity of the final compounds.

References

-

PrepChem.com. Synthesis of (A) Methyl 1-Methyl-5-oxo-2-phenylpyrrolidin-3-carboxylate. Available from: [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]

-

Ciotta, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6593. Available from: [Link]

-

Yamamoto, S., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1-10. Available from: [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Ube, H., & Shimizu, M. (2021). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 26(11), 3183. Available from: [Link]

-

Verma, A., et al. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. Available from: [Link]

-

Rupareliya, K., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

-

Serkov, S. A., et al. (2021). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 70(8), 1546-1551. Available from: [Link]

-

Simal, C., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 637-650. Available from: [Link]

-

Cheng, C.-H., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(50), 18252-18253. Available from: [Link]

-

Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954. Available from: [Link]

-

Vera, S., et al. (2022). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry, 87(14), 9036-9046. Available from: [Link]

-

Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, (1), 1-16. Available from: [Link]

-

Wang, Y., et al. (2022). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 9(12), 3291-3296. Available from: [Link]

-

Tafeenko, V. A., et al. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Molecules, 28(22), 7622. Available from: [Link]

-

Boukhris, S., et al. (2009). michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. E-Journal of Chemistry, 6(S1), S481-S485. Available from: [Link]

-

Simal, C., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(2), 113-132. Available from: [Link]

-

Bano, A., et al. (2020). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 3(2), 71-76. Available from: [Link]

Sources

- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sctunisie.org [sctunisie.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

Unlocking the Therapeutic Potential of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyrrolidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrrolidine ring system is a prominent member of this class, prized for its conformational flexibility and the stereochemically defined presentation of its substituents.[1] This five-membered nitrogen-containing heterocycle is a cornerstone in numerous natural products and synthetic drugs, offering a versatile scaffold for the design of novel therapeutics.[2] The inherent chirality and the presence of functional handles, such as the carboxylic acid and the N-methyl group in 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, provide a rich platform for molecular exploration and optimization. This guide will delve into the prospective biological activities of this specific compound, grounded in the established pharmacology of its analogs, and will provide a comprehensive roadmap for its experimental validation.

Hypothesized Biological Activities and Investigative Strategies

Based on the extensive body of research surrounding pyrrolidine and pyroglutamic acid derivatives, we can postulate several promising avenues for the biological activity of this compound. The presence of the 5-oxo (pyroglutamyl) moiety, the N-methyl group, and the 2-phenyl substituent all contribute to the potential for specific interactions with biological targets.

Antimicrobial and Antifungal Activity

The 5-oxopyrrolidine core is a recurring motif in compounds exhibiting significant antimicrobial and antifungal properties.[3][4][5] Derivatives of L-pyroglutamic acid have demonstrated potent activity against various fungal and bacterial strains.[6][7]

Experimental Workflow for Antimicrobial Screening:

A primary investigation into the antimicrobial potential of this compound would involve a systematic screening against a panel of clinically relevant bacterial and fungal pathogens.

Diagram: Antimicrobial Screening Workflow

Caption: Workflow for assessing the antimicrobial and antifungal activity.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial/Fungal Inoculum: Cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Causality Behind Experimental Choices: This initial screen provides a quantitative measure of the compound's potency against a range of microorganisms. The selection of both Gram-positive and Gram-negative bacteria, as well as a fungal representative, offers a broad perspective on the potential spectrum of activity.

Anticancer and Cytotoxic Activity

Analogs of pyroglutamic acid have been investigated for their potential as anticancer agents, with some demonstrating proteasome inhibition activity.[8][9][10] The structural similarity suggests that this compound could exhibit cytotoxic effects against cancer cell lines.

Experimental Workflow for Anticancer Screening:

A tiered approach is recommended, starting with a broad cytotoxicity screen followed by more specific mechanistic assays.

Diagram: Anticancer Screening Workflow

Caption: A stepwise approach to evaluating anticancer potential.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for assessing cell viability and proliferation. Using a panel of cell lines from different cancer types can reveal potential selectivity. Subsequent mechanistic assays, such as apoptosis and cell cycle analysis, can then elucidate how the compound exerts its cytotoxic effects.

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of L-pyroglutamic acid have demonstrated anti-inflammatory properties.[11][12] A structurally similar compound, 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, is a known competitive inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13] This strongly suggests that this compound could also possess anti-inflammatory activity, potentially through COX inhibition.

Experimental Workflow for Anti-inflammatory and Enzyme Inhibition Assays:

The investigation should focus on both cell-based and biochemical assays to build a comprehensive profile.

Diagram: Anti-inflammatory and Enzyme Inhibition Workflow

Caption: Integrated workflow for assessing anti-inflammatory and COX inhibitory activity.

Detailed Protocol for COX Inhibition Assay (Fluorometric):

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable assay buffer.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) in a 96-well plate.

-

Substrate Addition: A fluorogenic substrate (e.g., arachidonic acid in the presence of a probe that fluoresces upon oxidation) is added to initiate the reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Causality Behind Experimental Choices: The cell-based assays using LPS-stimulated macrophages mimic an inflammatory response, providing a physiologically relevant context to assess the compound's ability to suppress key inflammatory mediators like nitric oxide and cytokines. The biochemical COX inhibition assays directly measure the interaction of the compound with the purified enzymes, allowing for the determination of potency and selectivity (COX-1 vs. COX-2), which is a critical parameter for the safety profile of potential anti-inflammatory drugs.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 64 | >128 |

| Candida albicans | 32 | 64 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) after 48h |

| A549 (Lung Carcinoma) | 25.3 |

| MCF-7 (Breast Adenocarcinoma) | 42.1 |

| HCT116 (Colon Carcinoma) | 18.9 |

Table 3: Hypothetical Anti-inflammatory and COX Inhibitory Activity

| Assay | IC50 (µM) |

| NO Production (RAW 264.7) | 15.8 |

| TNF-α Release (RAW 264.7) | 22.5 |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 8.7 |

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery, leveraging the privileged pyrrolidine scaffold. The outlined experimental workflows provide a robust framework for a systematic investigation into its potential antimicrobial, anticancer, and anti-inflammatory activities. Positive results in any of these primary screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties. The versatility of the pyrrolidine core suggests that with targeted chemical modifications, this compound could serve as a lead for the development of novel therapeutics.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (URL: )

-

Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (URL: [Link])

- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (URL: )

-

Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead - ResearchGate. (URL: [Link])

-

Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed. (URL: [Link])

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. (URL: [Link])

-

Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - NIH. (URL: [Link])

-

Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - Frontiers. (URL: [Link])

-

Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation - Rowan University. (URL: [Link])

-

Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed. (URL: [Link])

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (URL: [Link])

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. (URL: [Link])

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (URL: [Link])

-

Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation - Genes & Cells. (URL: [Link])

-

Synthesis and biological evaluation of a novel pyroglutamyl-modified TRH analogue. (URL: [Link])

-

Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}.. (URL: [Link])

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF - ResearchGate. (URL: [Link])

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. (URL: [Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]

- 8. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]

- 10. researchwithrowan.com [researchwithrowan.com]

- 11. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buy 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid [smolecule.com]

The Pyrrolidinone Core: A Versatile Scaffold for Modern Therapeutics

An In-depth Technical Guide:

Abstract: The pyrrolidinone ring, a five-membered lactam, represents one of the most significant heterocyclic scaffolds in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional character and capacity for hydrogen bonding, have established it as a "privileged structure" in drug design.[1][2] This guide provides a comprehensive technical overview of the diverse therapeutic applications of pyrrolidinone-based compounds. We will explore their mechanisms of action across major disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. Furthermore, this document details key structure-activity relationships, validated experimental protocols for synthesis and evaluation, and future perspectives for the development of next-generation therapeutics derived from this versatile core.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidinone, or 2-pyrrolidone, nucleus is a saturated gamma-lactam that is structurally related to the amino acid proline.[3] Its prevalence in over 20 FDA-approved drugs underscores its importance.[4] The utility of this scaffold is rooted in several key characteristics:

-

Three-Dimensionality: The non-planar, puckered nature of the sp3-hybridized ring allows for efficient exploration of three-dimensional pharmacophore space, enabling precise interactions with complex biological targets like enzymes and receptors.[1][5]

-

Physicochemical Properties: The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality, combined with the scaffold's general polarity, can enhance aqueous solubility and improve pharmacokinetic profiles.[2]

-

Synthetic Tractability: The pyrrolidinone ring can be synthesized through various robust chemical reactions and serves as a template for diverse functionalization at multiple positions, particularly at the nitrogen atom (N-1) and the carbon at position 5.[1][6]

These features make the pyrrolidinone core a foundational element for developing potent and selective therapeutic agents.

Caption: Pyrrolidinone core structure highlighting key positions for chemical modification.

Therapeutic Applications of Pyrrolidinone Compounds

The structural versatility of the pyrrolidinone scaffold has led to its successful application in a wide array of therapeutic areas.

Anticancer Activity

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.

-

Induction of Apoptosis and Cell Cycle Arrest: Certain 2-pyrrolidinone compounds have been shown to induce apoptosis in cancer cells. For example, a 2-pyrrolidinone-rich fraction from Brassica oleracea exhibited cytotoxicity against HeLa and PC-3 cancer cell lines by arresting the cell cycle in the G0/G1 phase.[7]

-

Enzyme Inhibition: A key strategy involves targeting enzymes critical for cancer progression. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were developed as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is implicated in the progression of prostate and breast cancers.[8]

-

Cytotoxicity: Numerous synthetic pyrrolidinone-hydrazone derivatives have been evaluated for their cytotoxic effects. Several compounds bearing a diphenylamine moiety were found to be highly active against prostate cancer and melanoma cell lines.[9][10][11]

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Potency (IC50/EC50) | Reference |

| 2-Pyrrolidinone from B. oleracea | HeLa, PC-3 | G0/G1 Cell Cycle Arrest | 1.5 - 3.0 µg/ml | [7] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | PPC-1, IGR39 | Cytotoxicity | 2.5 - 20.2 µM | [10][11] |

| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | HCT116 (in-cell) | AKR1C3 Inhibition | <100 nM (enzyme potency) | [8] |

Table 1: Summary of Anticancer Activity of Selected Pyrrolidinone Derivatives.

Neuroprotection and Central Nervous System (CNS) Disorders

The ability of pyrrolidinone compounds to cross the blood-brain barrier has made them attractive candidates for treating CNS disorders.

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, pyrrolidinone derivatives are being explored as multi-potent agents.[12] Research has focused on their potential to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmitter metabolism and oxidative stress.[13][14] The stereochemistry of substituents on the pyrrolidinone ring is crucial for achieving selective and potent inhibition of these enantioselective protein targets.[1][13]

-

Anticonvulsant Activity: The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore for anticonvulsant drugs, such as ethosuximide.[15] Newer derivatives have been synthesized that show potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are thought to act by modulating voltage-gated sodium and calcium channels.[1][16]

Anti-inflammatory and Autoimmune Diseases

Targeting inflammatory signaling pathways is a promising therapeutic strategy, and pyrrolidinone derivatives have emerged as potent inhibitors.

-

NIK Inhibition: NF-κB inducing kinase (NIK) is a critical regulator of the non-canonical NF-κB signaling pathway, which plays a key role in the expression of genes involved in immune and inflammatory responses.[17] Recently, a series of novel pyrrolidinone derivatives have been developed as highly potent NIK inhibitors, with IC50 values below 50 nM, for the treatment of autoimmune and inflammatory diseases.[17] The inhibition of NIK blocks downstream pathways that produce inflammatory molecules, offering a targeted approach to mitigate diseases like rheumatoid arthritis and lupus.

Caption: Pyrrolidinone-based inhibitors block NIK, preventing downstream inflammatory gene transcription.

Antimicrobial and Antiviral Applications

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and pyrrolidine derivatives have shown promise.[18][19]

-

Antibacterial Agents: Novel pyrrolidine-2,3-diones have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme for bacterial cell wall synthesis.[20]

-

Antiviral Agents: The pyrrolidinone scaffold is present in several antiviral drugs used to treat hepatitis C, often acting as inhibitors of viral enzymes like the NS3 serine protease.[21] Additionally, some derivatives are proposed to prevent viral entry into host cells by interfering with the fusion of viral and cellular membranes.[22]

Synthesis and Experimental Evaluation

The development of novel pyrrolidinone-based therapeutics relies on efficient synthetic strategies and robust biological assays.

Key Synthetic Strategies

-

Functionalization of Precursors: A common approach is to start with chiral precursors like (S)-proline or (S)-pyroglutamic acid and perform functionalization, preserving the stereochemistry.[21][23]

-

Cyclization Reactions: Acyclic precursors can be cyclized to form the pyrrolidinone ring. This includes methods like aminocyclizations and the ammonolysis of γ-butyrolactone.[1][6]

-

[3+2] Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a powerful method for constructing highly substituted pyrrolidine rings.[4][5]

Experimental Protocol: Synthesis of a Substituted 3-pyrrolin-2-one

This protocol describes a one-pot, three-component synthesis, a modern and efficient approach to generating pyrrolidinone derivatives.[24]

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve aniline (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL).

-

Catalyst Addition: Add citric acid (0.2 mmol) to the solution.

-

Addition of Third Component: Add diethyl acetylenedicarboxylate (1.0 mmol) dropwise to the stirring mixture.

-

Reaction Conditions: Place the flask in an ultrasonic bath and irradiate at 40 kHz at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 30-60 minutes), pour the reaction mixture into cold water (50 mL).

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure substituted 3-pyrrolin-2-one.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[10][25]

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: A typical iterative workflow for the discovery and optimization of pyrrolidinone-based drug candidates.

Conclusion and Future Perspectives

The pyrrolidinone scaffold is firmly established as a cornerstone of modern medicinal chemistry, contributing to therapies across a spectrum of diseases. Its inherent structural and chemical properties provide a robust foundation for the design of novel, highly specific, and potent therapeutic agents.[1][15] Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously is a growing area of interest, particularly for complex diseases like Alzheimer's.[12] The pyrrolidinone core is an ideal template for developing such multi-target-directed ligands.

-

Stereoselective Synthesis: As the importance of stereochemistry in drug-target interactions becomes more apparent, the development of new and more efficient stereoselective synthetic methods for substituted pyrrolidinones will be crucial.[21]

-

Novel Biological Targets: The application of pyrrolidinone-based compound libraries to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Sathya, A., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research, 27(4), 611-618. [Link]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(14), 2589-2598. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

-

Kairytė, K., et al. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248028. [Link]

-

Shingare, P., & Bachhav, A. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(S09), 1251. [Link]

-

Browne, D. L., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(6), 959-964. [Link]

-

Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(1), 304-316. [Link]

-

Kantminienė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

-

Kantminienė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16930. [Link]

-

Kumar, R., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

Kantminienė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

-

Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(1), 1-5. [Link]

-

Sharma, S., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 227-241. [Link]

-

Zhang, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

- Schwegmann, A., & Schaper, K. J. (2005). Use of certain substituted pyrrolidone such as for example. piracetam in the treatment of virals and other diseases.

-

Rovira, A. R., et al. (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters, 14(12), 1739-1744. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Liu, W., et al. (2020). Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases. ResearchGate. [Link]

-

Sharma, S., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2367-2391. [Link]

-

Moghimi, H. R., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

-

Shortt, J., et al. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. Journal of Experimental & Clinical Cancer Research, 42(1), 27. [Link]

-

Leuci, R., et al. (2021). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Semantic Scholar. [Link]

-

Hansen, M. R. B., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2680. [Link]

-

Carrieri, A., et al. (2024). Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases. SSRN. [Link]

-

Wikipedia. (n.d.). MSP-2020. Wikipedia. [Link]

-

Poyraz, S., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. enamine.net [enamine.net]

- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 7. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. DE60204224T2 - USE OF CERTAIN SUBSTITUTED PYRROLIDONE SUCH AS FOR EXAMPLE. PIRACETAM IN THE TREATMENT OF VIRALS AND OTHER DISEASES - Google Patents [patents.google.com]

- 23. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation – All About Drugs [allfordrugs.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid Analogs

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. The 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents a "privileged structure"—a molecular scaffold that is recurrently found in biologically active compounds.[1] Pyroglutamic acid and its analogs have been utilized as versatile chiral precursors for the synthesis of a wide array of bioactive molecules, including inhibitors of the Angiotensin-Converting Enzyme (ACE) and antagonists for the Angiotensin II receptor subtype 1 (AT-1).[2] The inherent conformational constraints and the stereochemical complexity of the pyrrolidinone ring system make it an attractive starting point for the design of compounds targeting a diverse range of biological targets, including those in the Central Nervous System (CNS).[3][4]

This guide provides a comprehensive framework for the in vitro screening of a library of this compound analogs. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to elucidate the strategic rationale behind a tiered screening cascade. This approach is designed to efficiently identify and characterize promising lead compounds, establish a preliminary structure-activity relationship (SAR), and provide a solid foundation for subsequent lead optimization. We will proceed with the hypothesis that this scaffold holds potential for therapeutic intervention in oncology and neurodegenerative diseases, two areas where novel mechanisms of action are urgently sought.

Part 1: Foundational Screening - Establishing a Therapeutic Window

The initial phase of any screening campaign for a novel compound library is to assess its general impact on cell health. This is crucial for distinguishing between targeted biological activity and non-specific cytotoxicity. A significant therapeutic window—the concentration range where a compound elicits a desired biological effect without causing significant cell death—is a primary indicator of a viable drug candidate.

Rationale for Foundational Screening

The purpose of foundational screening is twofold: to identify cytotoxic compounds that should be deprioritized early in the process and to determine the sub-lethal concentration range for each analog to be used in subsequent, more specific functional assays.[5] Compounds exhibiting potent, non-specific cytotoxicity are often poor candidates for further development, as this can be indicative of off-target effects and a narrow therapeutic index.[6]

Experimental Workflow: Foundational Screening

The workflow for foundational screening is designed for high-throughput and robust data generation.

Caption: Foundational screening workflow for cytotoxicity and viability assessment.

Detailed Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7]

Materials:

-

LDH assay kit (commercially available)

-

Cell culture medium

-

96-well plates

-

Multichannel pipette

-

Plate reader (as per kit instructions)

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength using a plate reader.

Data Presentation and Interpretation

The results from the foundational screening should be presented as dose-response curves, from which the IC50 (half-maximal inhibitory concentration) for cytotoxicity and EC50 (half-maximal effective concentration) for viability can be determined.

| Compound ID | Structure | IC50 (µM) - Cytotoxicity (LDH) | EC50 (µM) - Viability (MTT) | Therapeutic Index (IC50/EC50 of target) |

| Analog 1 | [Structure] | > 100 | > 100 | - |

| Analog 2 | [Structure] | 15.2 | 5.8 | - |

| Analog 3 | [Structure] | 89.5 | > 100 | - |

| ... | ... | ... | ... | ... |

A hypothetical representation of data. The therapeutic index will be calculated after target-specific assays.

Part 2: Secondary Screening - Elucidating Mechanism of Action

Following the identification of non-cytotoxic analogs, the next stage is to screen them in assays relevant to the hypothesized therapeutic areas. For this guide, we will focus on neuroprotection and anticancer activity.

Neuroprotection Screening Cascade

The pyrrolidinone scaffold is of interest for CNS drug discovery due to its structural features that can favor blood-brain barrier permeability.[8]

Caption: Workflow for secondary anticancer screening.

Many anticancer drugs target protein kinases. [9]A generic kinase assay, such as ADP-Glo™, can be used to screen for inhibitors of a specific kinase of interest. [10]This assay measures the amount of ADP produced in a kinase reaction. [10] Materials:

-

ADP-Glo™ Kinase Assay Kit

-

Recombinant kinase of interest

-

Substrate for the kinase

-

ATP

-

White-walled 384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and the test compound.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence. A lower signal indicates inhibition of the kinase.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. [11]A competitive binding assay measures the ability of a test compound to displace a labeled ligand from the receptor. [12] Materials:

-

Cell membranes or purified receptor

-

Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor

-

Test compounds

-

Filter plates (e.g., MultiScreenHTS)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

In a multiwell plate, combine the receptor preparation, the labeled ligand, and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound from the free ligand using filtration. The receptor and bound ligand are retained on the filter. [13]4. Wash the filters to remove any non-specifically bound ligand.

-

Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

-

A decrease in the signal from the labeled ligand indicates that the test compound is competing for binding to the receptor.

Part 3: Assay Validation and Quality Control

For the generated data to be trustworthy, all assays must be validated to ensure they are robust, reproducible, and fit for purpose. [14][15] Key Validation Parameters:

-

Signal Window: The difference between the positive and negative controls.

-

Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

-

Intra- and Inter-assay Precision: The reproducibility of the assay within the same experiment and between different experiments.

-

DMSO Tolerance: The maximum concentration of DMSO that does not significantly affect the assay performance.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the in vitro screening of this compound analogs. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising therapeutic potential while gaining valuable insights into their mechanism of action. The initial foundational screening provides essential information on cytotoxicity, which informs the design of subsequent, more targeted secondary assays.

The proposed workflows for neuroprotection and anticancer screening are starting points and should be adapted based on the emerging data and specific therapeutic hypotheses. Hits identified from these in vitro assays will require further validation in more complex cell-based models (e.g., 3D cell cultures, co-cultures) and ultimately in in vivo models to assess their efficacy and safety. The structure-activity relationships established through this screening process will be invaluable for guiding the medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

-

[Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications.]([Link] formação)

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An Inquiry into CAS Number 72704-31-5: A Case of Mistaken Identity and a Look into a Promising Chemical Scaffold

To the esteemed researchers, scientists, and drug development professionals,